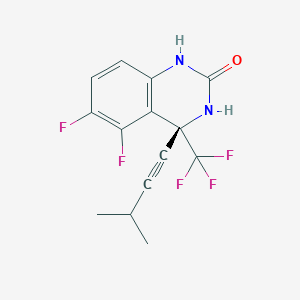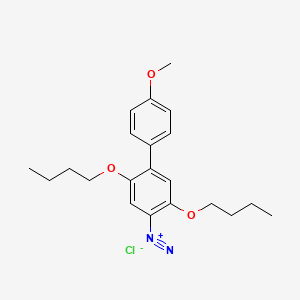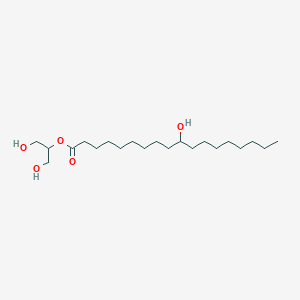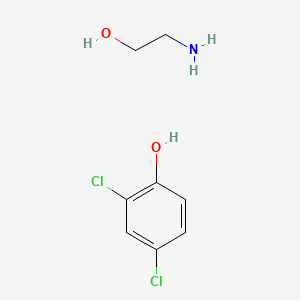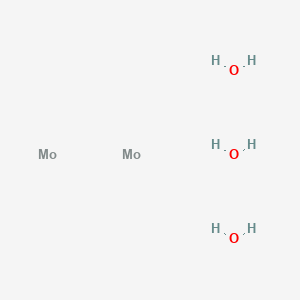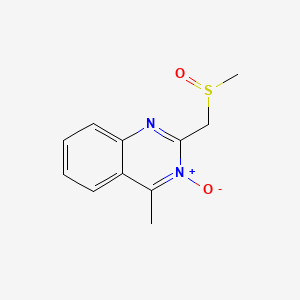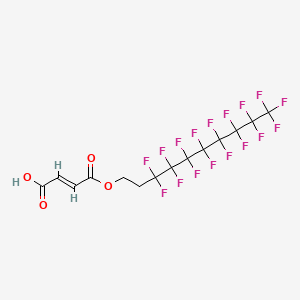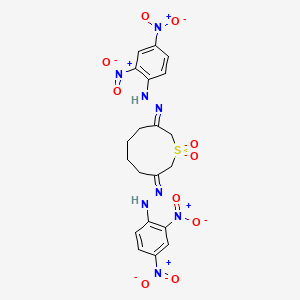
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. Industrial applications could include its use in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide stands out due to its unique combination of functional groups and reactivity
Properties
CAS No. |
71138-49-3 |
|---|---|
Molecular Formula |
C20H20N8O10S |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
N-[(E)-[(8E)-8-[(2,4-dinitrophenyl)hydrazinylidene]-1,1-dioxothionan-3-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H20N8O10S/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-13-3-1-2-4-14(12-39(37,38)11-13)22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h5-10,23-24H,1-4,11-12H2/b21-13+,22-14+ |
InChI Key |
KODOIJDVBKKEEB-JFMUQQRKSA-N |
Isomeric SMILES |
C1C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CS(=O)(=O)C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1 |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





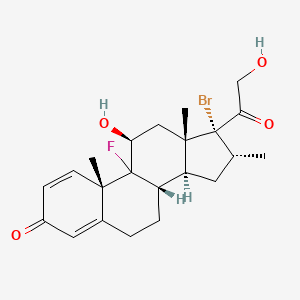

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

